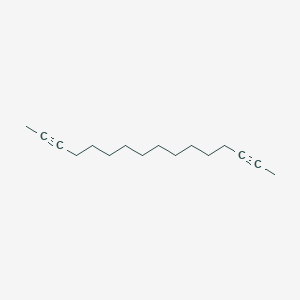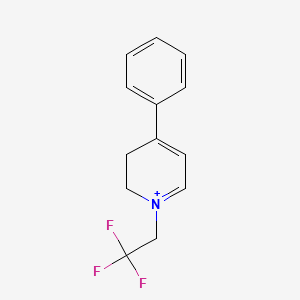
4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridinium core substituted with a phenyl group and a trifluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium typically involves the reaction of a pyridine derivative with a phenyl-substituted trifluoroethylating agent. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium salts.
Reduction: Reduction reactions can convert the pyridinium core to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or trifluoroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium salts, while reduction can produce dihydropyridine derivatives.
Applications De Recherche Scientifique
4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with specific proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine: Similar structure but with a tetrahydropyridine core.
1-Phenyl-2-(2,2,2-trifluoroethyl)pyridinium: Differing in the position of the trifluoroethyl group.
Uniqueness
4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoroethyl group can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
651321-29-8 |
|---|---|
Formule moléculaire |
C13H13F3N+ |
Poids moléculaire |
240.24 g/mol |
Nom IUPAC |
4-phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium |
InChI |
InChI=1S/C13H13F3N/c14-13(15,16)10-17-8-6-12(7-9-17)11-4-2-1-3-5-11/h1-6,8H,7,9-10H2/q+1 |
Clé InChI |
FDLMZQSHASVLRT-UHFFFAOYSA-N |
SMILES canonique |
C1C[N+](=CC=C1C2=CC=CC=C2)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


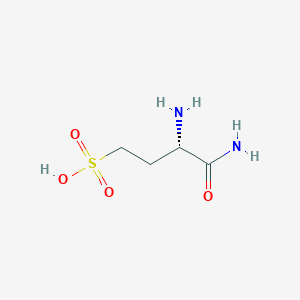
![5-[4-(Naphthalen-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine](/img/structure/B12596241.png)
![1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12596244.png)
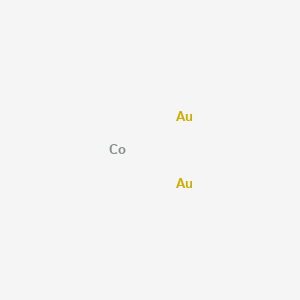

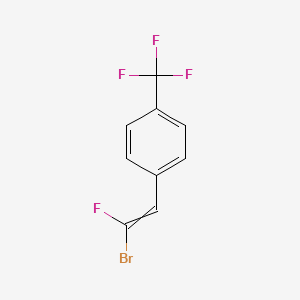
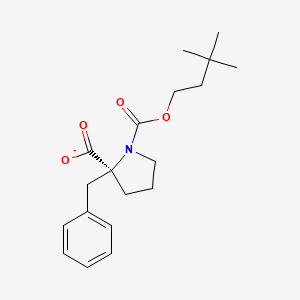
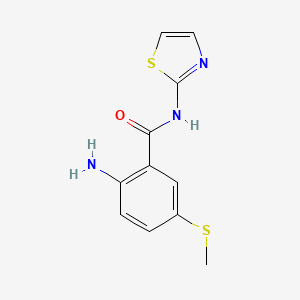
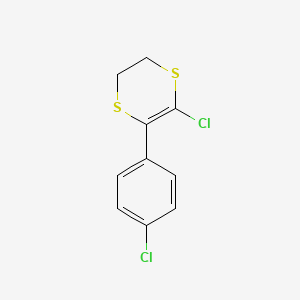
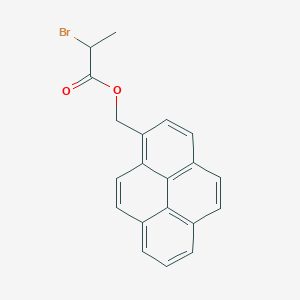

![N~1~-[2-(Cyclohex-1-en-1-yl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B12596307.png)
![Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate](/img/structure/B12596323.png)
